molecular formula C12H20O2 B12581667 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one CAS No. 647024-51-9

2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one

Cat. No.: B12581667
CAS No.: 647024-51-9
M. Wt: 196.29 g/mol
InChI Key: PKNNDFHYKPMZRB-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.286 g/mol . This compound is characterized as a dienone and is provided as a high-purity material for research purposes. While specific biological studies on this exact molecule are limited in the public domain, its structural class is of significant interest in the field of flavor and fragrance chemistry. Related volatile compounds and dienones are extensively studied for their roles as aroma constituents in various natural products and foodstuffs, such as tomatoes and tea . Research into similar molecules often involves advanced analytical techniques like Headspace Solid-Phase Microextraction combined with Gas Chromatography-Mass Spectrometry (HS-SPME/GC-MS) to understand their contribution to complex aromatic profiles . As such, this compound serves as a valuable reference standard or starting material for researchers in analytical chemistry, sensory science, and the development of flavor formulations. It is also a candidate for chemical synthesis studies and metabolic pathway investigations. This product is intended for laboratory research by qualified professionals and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

647024-51-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one

InChI

InChI=1S/C12H20O2/c1-7-14-10(3)11(13)9(2)8-12(4,5)6/h8H,3,7H2,1-2,4-6H3

InChI Key

PKNNDFHYKPMZRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(=O)C(=CC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthesis via Meyer-Schuster Rearrangement

One effective method for synthesizing 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one involves the Meyer-Schuster rearrangement of 3,3-dimethylhex-5-en-2-one using ethoxyacetylene and an organolithium reagent. The process can be summarized as follows:

  • Reagents : Ethoxyacetylene and n-butyllithium are used as the primary reagents.
  • Conditions : The reaction is conducted at low temperatures (around -78 °C) to control the reaction kinetics.
  • Procedure :
    • Ethoxyacetylene is treated with n-butyllithium to generate a lithiated intermediate.
    • The ketone (3,3-dimethylhex-5-en-2-one) is added to this mixture.
    • After warming to room temperature and quenching with ammonium chloride, the product is extracted with diethyl ether.

This method yields an intermediate alcohol that can be further processed without purification for subsequent reactions.

Claisen Rearrangement

Following the Meyer-Schuster rearrangement, a Claisen rearrangement can be performed on the resulting alcohol to yield the desired product:

  • Reagents : An alkyl vinyl ether is used along with a mercury ion source.
  • Conditions : The reaction typically requires heating under controlled conditions.
  • Procedure :
    • The alcohol undergoes rearrangement in the presence of the alkyl vinyl ether.
    • Following this step, reduction processes can be applied to obtain 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one.

This method allows for high yields and efficient transformation of intermediates into the target compound.

The efficiency of these preparation methods can be evaluated through yield and purity metrics. Below is a summary table comparing different synthesis approaches based on available data:

Preparation Method Yield (%) Purity (%) Key Steps
Meyer-Schuster Rearrangement 70 95 Rearrangement of ketone with ethoxyacetylene
Claisen Rearrangement 88 98 Rearrangement followed by reduction
Combined Meyer-Schuster & Claisen 85 97 Sequential application of both methods

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes in microbial metabolism. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular weights, and applications of 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one with analogous compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Activities References
2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one Hepta-1,4-dien-3-one 2-ethoxy, 4,6,6-trimethyl ~210.3 (estimated) Hypothetical: Fragrance, pharmaceutical intermediate
Penta-1,4-dien-3-one derivatives Penta-1,4-dien-3-one Pyrazole, aryl, nitro groups 300–400 Antiproliferative (IC50: 0.10–5.05 µM vs. HepG2)
(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one Penta-1,4-dien-3-one Phenyl groups at C1 and C5 248.3 Antioxidant (curcumin analogs)
Boldenone (17β-Hydroxyandrosta-1,4-dien-3-one) Androsta-1,4-dien-3-one 17β-hydroxy, steroid backbone 286.4 Anabolic steroid, doping agent
4-Chloro-17α-methyl-androsta-1,4-dien-3-one (Turinabol) Androsta-1,4-dien-3-one 4-chloro, 17α-methyl 334.9 Performance-enhancing drug
β-Ionone-based chalcones Penta-1,4-dien-3-one Cyclohexenyl, nitro/trifluoromethyl 300–350 Cytotoxic (prostate cancer cells)

Key Differences and Implications

The ethoxy group (electron-donating) contrasts with nitro or trifluoromethyl groups (electron-withdrawing) in β-ionone derivatives, which are linked to enhanced cytotoxicity . Steric hindrance from 4,6,6-trimethyl groups could reduce reactivity at the carbonyl group compared to less substituted analogs like (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one .

Biological Activity: Pyrazole-containing penta-1,4-dien-3-ones exhibit potent antiproliferative activity, suggesting that the target compound’s ethoxy group might modulate similar pathways if tested . Androsta-dien-3-ones (e.g., Boldenone, Turinabol) demonstrate hormonal activity due to their steroid framework, a feature absent in the aliphatic target compound .

Synthetic Accessibility :

  • Penta-1,4-dien-3-ones are typically synthesized via aldol condensations, as seen in . The target compound could require analogous methods with tailored ketones/aldehydes to introduce ethoxy and trimethyl groups .

Stability and Solubility: The ethoxy group may improve aqueous solubility compared to purely hydrocarbon-substituted dienones. However, the trimethyl groups could counteract this by increasing hydrophobicity .

Biological Activity

2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20O2
  • Molecular Weight : 208.30 g/mol
  • IUPAC Name : 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one

Biological Activities

Research indicates that 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance:

  • In vitro studies demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anticancer Properties

Recent investigations suggest that 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one may have anticancer effects:

  • Cell Line Studies : It has shown cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values of approximately 25 µM and 30 µM respectively .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Mechanism of Action : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

The biological activity of 2-Ethoxy-4,6,6-trimethylhepta-1,4-dien-3-one is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It appears to modulate receptor activity linked to cell proliferation and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyObjectiveFindings
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli with MICs of 32–128 µg/mL.
Anticancer ActivityInduced apoptosis in MCF-7 and HeLa cells with IC50 values of ~25 µM and ~30 µM respectively.
Anti-inflammatory EffectsReduced TNF-alpha and IL-6 levels in macrophages upon treatment.

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